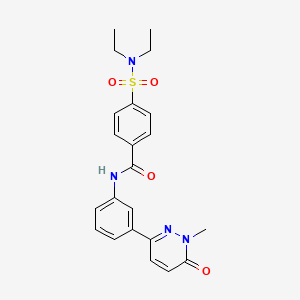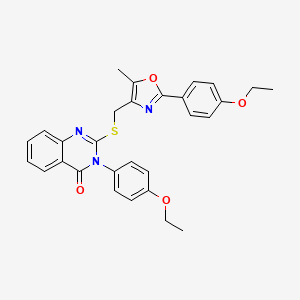
3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Quinazolin-4(3H)-ones are a class of heterocyclic compounds known for their versatile biological activities. The compound 3-(4-ethoxyphenyl)-2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one, belonging to this class, might be expected to exhibit similar properties based on the activities of related structures. Research has shown that various quinazolinone derivatives possess significant analgesic, anti-inflammatory, and antimicrobial properties, making them potential candidates for drug development in these areas.
For instance, studies on related quinazolinone compounds have highlighted their analgesic activity, where synthesized derivatives exhibited significant reduction in pain response in animal models, suggesting potential applications in pain management (Osarumwense Peter Osarodion, 2023). Additionally, other quinazolinone derivatives have been noted for their anti-inflammatory activities, indicating their usefulness in treating inflammatory conditions (V. Alagarsamy et al., 2011).
The antimicrobial properties of quinazolinones also highlight their potential in combating various bacterial and fungal infections. Some derivatives have been shown to possess strong antimicrobial activities against a range of pathogens, further underscoring the therapeutic potential of this class of compounds in addressing infectious diseases (B. Dash et al., 2017).
Antihistaminic and Anticancer Activities
Quinazolinone derivatives have also been explored for their antihistaminic properties, which could make them valuable in the treatment of allergic reactions. Some synthesized quinazolinones showed promising H1-antihistaminic activity in preclinical models, indicating their potential as novel antiallergic agents (V. Alagarsamy et al., 2009).
Furthermore, the anticancer activity of certain quinazolinone derivatives, particularly as tubulin polymerization inhibitors and vascular disrupting agents, suggests their application in cancer therapy. These compounds can interfere with the cellular mechanisms of cancer cells, thereby inhibiting their growth and proliferation (Mohsine Driowya et al., 2016).
Corrosion Inhibition and Antioxidant Properties
In addition to their biomedical applications, quinazolinone derivatives have been studied for their corrosion inhibition properties, making them useful in protecting metals from corrosion in acidic environments. This application is particularly relevant in industrial settings where metal preservation is crucial (N. Errahmany et al., 2020).
Moreover, some quinazolinone compounds exhibit significant antioxidant properties, which could be harnessed in the development of new antioxidant agents. These properties are important in combating oxidative stress, a factor in many chronic diseases (Janez Mravljak et al., 2021).
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-34-22-14-10-20(11-15-22)27-30-26(19(3)36-27)18-37-29-31-25-9-7-6-8-24(25)28(33)32(29)21-12-16-23(17-13-21)35-5-2/h6-17H,4-5,18H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYWLHTYMWFHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B2402733.png)
![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
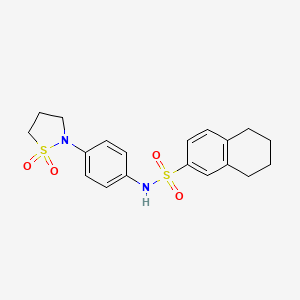
![1-[(2,5-Difluorophenyl)methanesulfonyl]-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine](/img/structure/B2402737.png)
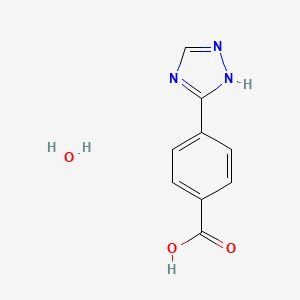
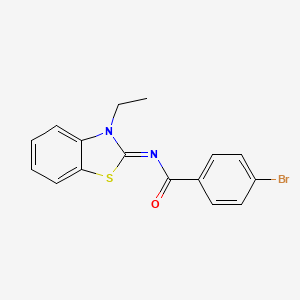

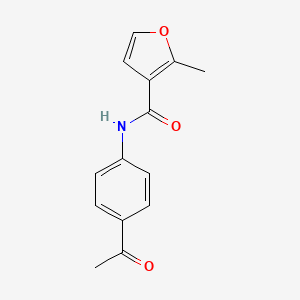
![2-[4-(4-Chloro-2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2402749.png)
![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)
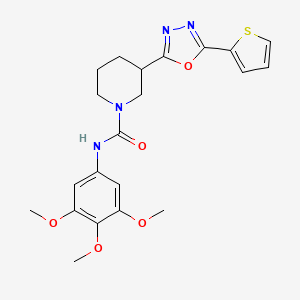
![N-([2,3'-bifuran]-5-ylmethyl)cyclopentanecarboxamide](/img/structure/B2402752.png)

